molecular formula C14H17NO2.H2O4S<br>C14H19NO6S B13770142 7-(diethylamino)-4-methylchromen-2-one;sulfuric acid CAS No. 67210-66-6

7-(diethylamino)-4-methylchromen-2-one;sulfuric acid

Cat. No.: B13770142
CAS No.: 67210-66-6
M. Wt: 329.37 g/mol
InChI Key: GDWRXKBWBVIFLI-UHFFFAOYSA-N
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Description

7-(Diethylamino)-4-methylchromen-2-one;sulfuric acid is a compound that belongs to the class of coumarins. Coumarins are a group of organic compounds with a benzopyrone structure. This particular compound is known for its fluorescent properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-4-methylchromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine. The reaction is usually conducted in a solvent like ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)-4-methylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

7-(Diethylamino)-4-methylchromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(diethylamino)-4-methylchromen-2-one involves its ability to absorb light and emit fluorescence. This property is due to the presence of the diethylamino group, which enhances the compound’s ability to undergo intramolecular charge transfer. The compound’s fluorescence can be used to study various molecular interactions and dynamics in different environments .

Comparison with Similar Compounds

Similar Compounds

    7-Diethylamino-4-hydroxycoumarin: Similar in structure but with a hydroxyl group instead of a methyl group.

    7-Diethylamino-4-methylcoumarin: Lacks the sulfuric acid component but shares the core coumarin structure.

Uniqueness

7-(Diethylamino)-4-methylchromen-2-one;sulfuric acid is unique due to its combination of fluorescent properties and the presence of the sulfuric acid component, which can enhance its solubility and reactivity in certain conditions .

This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

67210-66-6

Molecular Formula

C14H17NO2.H2O4S
C14H19NO6S

Molecular Weight

329.37 g/mol

IUPAC Name

7-(diethylamino)-4-methylchromen-2-one;sulfuric acid

InChI

InChI=1S/C14H17NO2.H2O4S/c1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11;1-5(2,3)4/h6-9H,4-5H2,1-3H3;(H2,1,2,3,4)

InChI Key

GDWRXKBWBVIFLI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C.OS(=O)(=O)O

Related CAS

67210-66-6
19498-58-9

Origin of Product

United States

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